Saxagliptin Ki Value vs. Sitagliptin and Vildagliptin: A 10-Fold Potency Advantage in DPP-4 Inhibition
Saxagliptin exhibits an inhibition constant (Ki) of 1.3 nM for human recombinant DPP-4, representing a 10-fold greater intrinsic potency than either sitagliptin (Ki = 18 nM) or vildagliptin (Ki = 13 nM) when measured under identical in vitro conditions [1]. This potency differential stems from saxagliptin's ability to form a reversible covalent bond with the catalytic serine residue of DPP-4, a binding mechanism shared only with vildagliptin among commercial DPP-4 inhibitors, but with superior binding affinity due to optimized P1 and P2 moiety interactions [2]. The active metabolite, 5-hydroxy saxagliptin, exhibits a Ki of 2.6 nM, retaining high potency with only a twofold reduction relative to the parent compound [3].
| Evidence Dimension | DPP-4 inhibition constant (Ki) - in vitro enzyme assay |
|---|---|
| Target Compound Data | Ki = 1.3 nM (parent); Ki = 2.6 nM (5-hydroxy metabolite) |
| Comparator Or Baseline | Sitagliptin Ki = 18 nM; Vildagliptin Ki = 13 nM |
| Quantified Difference | 10-fold more potent than sitagliptin (18/1.3 = 13.8×); 10-fold more potent than vildagliptin (13/1.3 = 10×) |
| Conditions | Human recombinant DPP-4 enzyme; steady-state inhibition assay; 96-well plate format; 40 min pre-incubation of enzyme with inhibitor |
Why This Matters
Higher intrinsic potency at the molecular target supports once-daily dosing at lower administered doses (2.5–5 mg) compared with twice-daily vildagliptin (50 mg BID), potentially improving patient adherence and reducing pill burden.
- [1] Augeri DJ, Robl JA, Betebenner DA, et al. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(15):5025-5037. View Source
- [2] Kim YB, Kopcho LM, Kirby MS, et al. Mechanism of DPP-4 inhibition by saxagliptin: a reversible covalent inhibitor. J Biol Chem. 2008;283(23):15544-15551. View Source
- [3] Fura A, Khanna A, Vyas V, et al. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. Drug Metab Dispos. 2009;37(6):1164-1171. View Source
